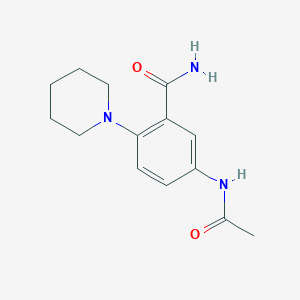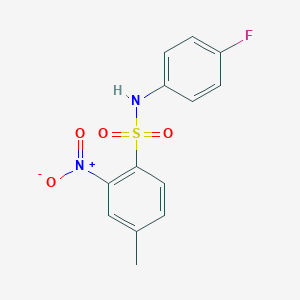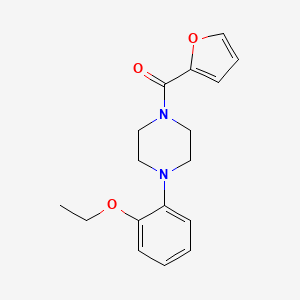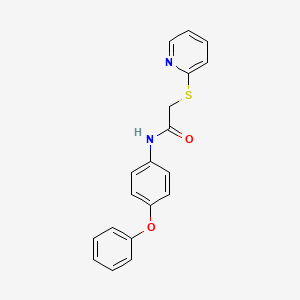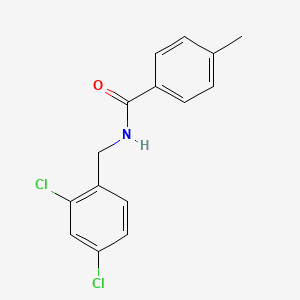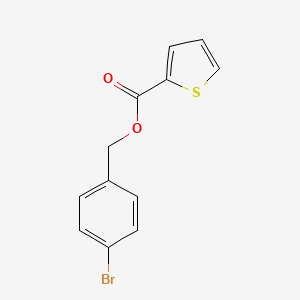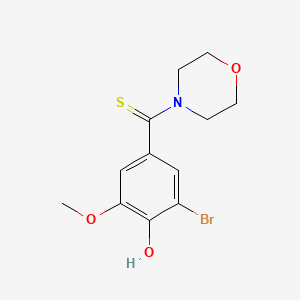
2-bromo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BM-4 is a phenolic compound that belongs to the family of thioether derivatives. It was first synthesized in 2005 by a group of researchers led by Dr. Masahiko Shibuya at the University of Tokyo. Since then, BM-4 has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of BM-4 involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. It works by cutting and rejoining the DNA strands to relieve the tension that builds up during DNA replication. BM-4 binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately, cell death.
Biochemical and Physiological Effects:
BM-4 has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of cancer cells. BM-4 has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, BM-4 has been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
BM-4 has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. BM-4 is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, there are some limitations to using BM-4 in lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, BM-4 can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For the study of BM-4 include the development of analogs, the study of its mechanism of action, and its use in combination with other cancer drugs.
Méthodes De Synthèse
The synthesis of BM-4 involves the reaction of 2-bromo-4-methoxyphenol with morpholine-4-carbonothioic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BM-4. The synthesis method is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
BM-4 has been shown to have potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BM-4 works by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, BM-4 can induce cell death in cancer cells.
Propriétés
IUPAC Name |
(3-bromo-4-hydroxy-5-methoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-16-10-7-8(6-9(13)11(10)15)12(18)14-2-4-17-5-3-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVDVSCTLNRVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-hydroxy-5-methoxyphenyl)(morpholin-4-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
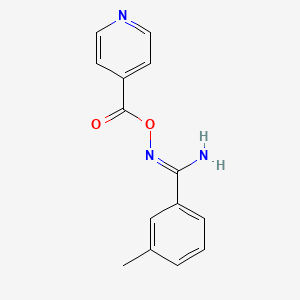
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)
![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
